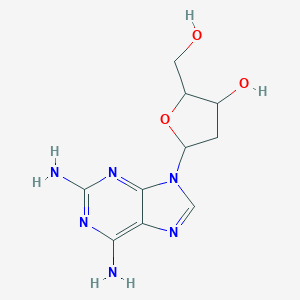
2-Amino-2'-desoxiadenosina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La 2-Amino-2’-desoxiadenosina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 2-Amino-2’-desoxiadenosina implica su interacción con la adenosina desaminasa (ADA), que la convierte en 2’-amino desoxinósina . Esta conversión juega un papel crucial en su bioactividad contra infecciones virales de tipo ARN. Además, la capacidad del compuesto para formar redes de enlaces de hidrógeno en estructuras de ARN contribuye a sus efectos biológicos .
Compuestos Similares:
2’-Cloropentostatina: Otro antibiótico nucleósido derivado de la adenosina coproducido por Actinomadura sp.
2’-Amino-2’-desoxiuridina: Un análogo de nucleósido de pirimidina utilizado en la síntesis de ARN.
Singularidad: La 2-Amino-2’-desoxiadenosina es única debido a su bioactividad específica contra infecciones virales de tipo ARN y su papel en la formación de redes de enlaces de hidrógeno en estructuras de ARN . Su biosíntesis implica vías enzimáticas distintas que la diferencian de otros análogos de nucleósidos .
Análisis Bioquímico
Biochemical Properties
2-Amino-2’-deoxyadenosine is an adenosine analog that plays a role in various biochemical reactions . It interacts with enzymes such as adenosine deaminase (ADA), which converts adenosine to inosine . The compound also interacts with a Nudix hydrolase, AdaJ, which initiates its biosynthesis by catalyzing the hydrolysis of ATP .
Cellular Effects
2-Amino-2’-deoxyadenosine has been shown to have bioactivity against RNA-type virus infection . It influences cell function by interacting with cellular enzymes and altering their activity
Molecular Mechanism
The molecular mechanism of 2-Amino-2’-deoxyadenosine involves its interaction with enzymes like ADA and AdaJ . It is converted to inosine by ADA, a process that is not very sensitive to the powerful ADA inhibitor pentostatin . AdaJ, on the other hand, initiates the biosynthesis of 2-Amino-2’-deoxyadenosine by catalyzing the hydrolysis of ATP .
Temporal Effects in Laboratory Settings
2-Amino-2’-deoxyadenosine is chemically stable and does not require special care during handling or shipment
Metabolic Pathways
2-Amino-2’-deoxyadenosine is involved in the purine metabolism pathway . It is converted to inosine by ADA, an enzyme that plays a key role in this pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La biosíntesis de la 2-Amino-2’-desoxiadenosina implica un solo grupo de genes responsable de dos vías independientes en Actinomadura sp. cepa ATCC 39365 . El proceso se inicia con una hidrolasa Nudix, AdaJ, que cataliza la hidrólisis del ATP . Además, se han desarrollado métodos de síntesis química, incluido el uso de Escherichia coli que sobreexpresan enzimas específicas y la síntesis química a escala de gramos .
Métodos de Producción Industrial: Los métodos de producción industrial para la 2-Amino-2’-desoxiadenosina no están ampliamente documentados. el uso de cepas recombinantes de Escherichia coli y vías enzimáticas ofrece un enfoque prometedor para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 2-Amino-2’-desoxiadenosina sufre varias reacciones químicas, que incluyen:
Oxidación: Conversión a 2’-amino desoxinósina por adenosina desaminasa.
Sustitución: Formación de derivados N-trifluoroacetilados para la síntesis de ARN en fase sólida.
Reactivos y Condiciones Comunes:
Oxidación: La adenosina desaminasa (ADA) se utiliza comúnmente para el proceso de desaminación.
Sustitución: El anhídrido trifluoroacético se utiliza para la formación de derivados N-trifluoroacetilados.
Productos Principales:
Oxidación: 2’-Amino desoxinósina.
Sustitución: 2’-amino-2’-desoxiadenosina N-trifluoroacetilada.
Comparación Con Compuestos Similares
2’-Chloropentostatin: Another adenosine-derived nucleoside antibiotic coproduced by Actinomadura sp.
2’-Amino-2’-deoxyuridine: A pyrimidine nucleoside analog used in RNA synthesis.
Uniqueness: 2-Amino-2’-deoxyadenosine is unique due to its specific bioactivity against RNA-type virus infections and its role in forming hydrogen-bond networks in RNA structures . Its biosynthesis involves distinct enzymatic pathways that differentiate it from other nucleoside analogs .
Propiedades
IUPAC Name |
5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHIMIFXOBLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963391 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-70-7 | |
| Record name | NSC104303 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







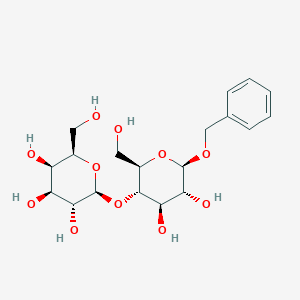
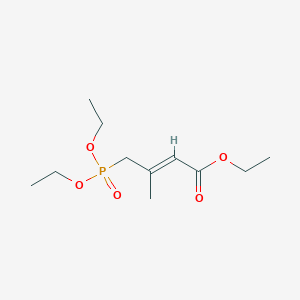

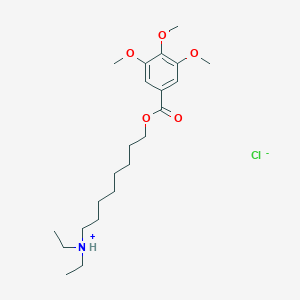

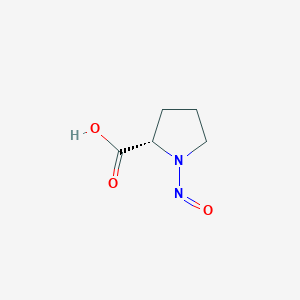

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

